molecular formula C7H10N2OS B2811373 2-(Cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole CAS No. 2199275-19-7

2-(Cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2811373
CAS No.: 2199275-19-7
M. Wt: 170.23
InChI Key: KTVOSJYIANITMA-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethanol with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it may inhibit enzyme activity or disrupt cell membrane integrity . The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-5-methyl-1,3,4-oxadiazole
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
  • 2-(Cyclopropylmethoxy)phenyl derivatives

Uniqueness

2-(Cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-8-9-7(11-5)10-4-6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVOSJYIANITMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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